![molecular formula C15H14N2O6S B5973184 methyl {4-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-methoxyphenoxy}acetate](/img/structure/B5973184.png)

methyl {4-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-methoxyphenoxy}acetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Cancer Research and Therapy

- MDM2–p53 Inhibition : Screening identified 2-(3-((4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl)-2,5-dimethyl-1H-pyrrol-1-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile as an MDM2–p53 inhibitor with an IC50 of 12.3 μM . This inhibition disrupts the MDM2–p53 protein–protein interaction, potentially leading to tumor suppression.

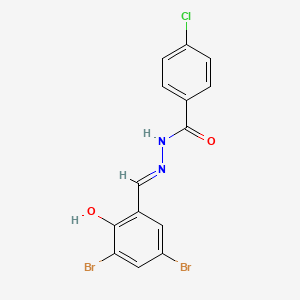

- MDMX–p53 Activity : Another compound, 5-((1-(4-chlorophenyl)-2,5-diphenyl-1H-pyrrol-3-yl)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione , showed MDMX–p53 activity (MDMX IC50 = 4.2 μM) and cellular activity consistent with p53 activation in MDM2-amplified cells . These findings suggest potential therapeutic applications in cancer treatment.

Anti-Inflammatory Agents

- Ethyl 4-Methyl-2,2-Dioxo-1H-2λ6,1-benzothiazine-3-carboxylate : This compound demonstrated both powerful analgesic and anti-inflammatory properties, surpassing Piroxicam and Meloxicam in the same doses . It could be explored further for managing inflammatory conditions.

Organic Synthesis and Medicinal Chemistry

- Alkylation and Nucleophilic Reactions : The compound has been studied for its alkylation with methyl bromoacetate and interactions with N-nucleophiles, amines, and hydrazines . These reactions provide insights into its reactivity and potential applications in organic synthesis.

- Pyrazole Derivatives : The synthesis of 2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid phenylamide using an operationally simple protocol highlights its utility in medicinal chemistry .

Flavor and Fragrance Industry

- Methyl Butanoate : Although not directly related to the compound, methyl butanoate is a related ester used in the flavor and fragrance industry . It imparts fruity and apple-like notes and is commonly found in food and perfumes.

作用機序

Target of Action

The primary target of this compound is the MDM2-p53 and MDMX-p53 protein-protein interactions . These proteins play a crucial role in the regulation of the cell cycle and apoptosis, making them important targets for cancer therapeutics .

Mode of Action

The compound interacts with its targets by inhibiting the MDM2-p53 and MDMX-p53 protein-protein interactions . This inhibition disrupts the normal function of these proteins, leading to changes in cell cycle regulation and apoptosis .

Biochemical Pathways

The affected pathways primarily involve the regulation of the cell cycle and apoptosis. The inhibition of MDM2-p53 and MDMX-p53 interactions can lead to the activation of p53, a protein that plays a key role in these pathways . This can result in the arrest of the cell cycle and the initiation of apoptosis, particularly in cancer cells where these pathways are often dysregulated .

Result of Action

The result of the compound’s action is the potential inhibition of cancer cell growth and proliferation. By inhibiting the MDM2-p53 and MDMX-p53 interactions, the compound can induce cell cycle arrest and apoptosis in cancer cells . This can lead to a reduction in tumor growth and potentially contribute to the effectiveness of cancer treatments .

特性

IUPAC Name |

methyl 2-[4-[(4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)methyl]-2-methoxyphenoxy]acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O6S/c1-21-11-6-8(3-4-10(11)23-7-12(18)22-2)5-9-13(19)16-15(24)17-14(9)20/h3-6H,7H2,1-2H3,(H2,16,17,19,20,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWGAJSMBPUDORL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=C2C(=O)NC(=S)NC2=O)OCC(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl {4-[(E)-(6-hydroxy-4-oxo-2-sulfanylpyrimidin-5(4H)-ylidene)methyl]-2-methoxyphenoxy}acetate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[3-(2,5-dimethyl-3-thienyl)-1-(2-fluorophenyl)-1H-pyrazol-4-yl]-N-[(1-ethyl-1H-imidazol-2-yl)methyl]-N-methylmethanamine](/img/structure/B5973101.png)

![methyl 4-[5-({3-[(1-methyl-1H-imidazol-2-yl)carbonyl]-1-piperidinyl}methyl)-1,2,4-oxadiazol-3-yl]benzoate](/img/structure/B5973113.png)

![2-amino-4-(3-chlorophenyl)-5-oxo-5H-pyrido[3,2-e][1,3]thiazolo[3,2-a]pyrimidine-3-carbonitrile](/img/structure/B5973116.png)

![methyl 2-[(2,4-difluorophenyl)amino]-3,3,3-trifluoro-N-({[4-(trifluoromethoxy)phenyl]amino}carbonyl)alaninate](/img/structure/B5973139.png)

![1-{4-[chloro(difluoro)methoxy]phenyl}-2,5-dioxopyrrolidin-3-yl N-(3,5-dichloro-4-hydroxyphenyl)-N'-methylimidothiocarbamate](/img/structure/B5973154.png)

![1-(2-methoxyethyl)-4-{[3-(1-pyrrolidinylmethyl)-1-piperidinyl]carbonyl}-2-pyrrolidinone trifluoroacetate](/img/structure/B5973165.png)

![N-(2-allyl-2-hydroxy-1-methyl-4-penten-1-yl)-5-[(2-chloro-4-fluorophenoxy)methyl]-3-isoxazolecarboxamide](/img/structure/B5973171.png)

![2-{1-(2-fluoro-4-methoxybenzyl)-4-[(3-methyl-1H-pyrazol-5-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B5973178.png)

![3-[(1,1-dioxido-4-thiomorpholinyl)carbonyl]-1-phenyl-2-pyrrolidinone](/img/structure/B5973179.png)

![1-(1-azepanyl)-3-(3-{[(3-thienylmethyl)amino]methyl}phenoxy)-2-propanol](/img/structure/B5973188.png)

![5-{2-[2-(4-methylphenoxy)propanoyl]hydrazino}-5-oxopentanoic acid](/img/structure/B5973196.png)

![N-[3-(acetylamino)phenyl]-2-(4-fluorophenyl)acetamide](/img/structure/B5973200.png)